1-(4-(3-(Pyrimidin-2-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[4-(3-pyrimidin-2-yloxypiperidine-1-carbonyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-13(22)20-10-5-14(6-11-20)16(23)21-9-2-4-15(12-21)24-17-18-7-3-8-19-17/h3,7-8,14-15H,2,4-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBNCOLHRFQXED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCCC(C2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-(Pyrimidin-2-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Pyrimidin-2-yloxy Intermediate: This involves the reaction of pyrimidine with an appropriate halogenating agent to introduce the oxy group.
Piperidine Derivative Formation: The piperidine ring is synthesized through cyclization reactions involving amines and carbonyl compounds.
Coupling Reaction: The pyrimidin-2-yloxy intermediate is coupled with the piperidine derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring and ethanone group participate in nucleophilic substitutions, particularly under basic conditions. Key examples include:
Reagents & Conditions:
-
NaH/DMF, 130°C : Facilitates aryl-oxygen bond cleavage in the pyrimidine-2-yloxy group, enabling substitution with nucleophiles like fluorobenzene derivatives .
-
Microwave irradiation : Enhances reaction rates for substitutions involving piperidine nitrogen atoms.
Example Reaction Pathway:
Yields for such reactions range from 60–75% under optimized conditions .
Hydrolysis Reactions
The ethanone bridge and carbonyl groups undergo hydrolysis under acidic or basic conditions:
Reagents & Conditions:
-
HCl (aq.) : Cleaves the piperidine-1-carbonyl group to form carboxylic acid derivatives .
-
LiOH/THF/H₂O : Hydrolyzes the ethanone to acetic acid under reflux.
Key Data:
| Reaction Site | Reagent | Product | Yield (%) |
|---|---|---|---|
| Piperidine carbonyl | 37% HCl, RT | Piperidine-4-carboxylic acid | 100 |
| Ethanone bridge | LiOH, THF/H₂O | Acetic acid derivative | 85 |
Coupling Reactions
The compound serves as a scaffold for Suzuki-Miyaura and amide-coupling reactions:
Reagents & Conditions:
-
Pd(PPh₃)₄, K₂CO₃ : Enables cross-coupling with boronic acids at the pyrimidine ring .
-
EDCl/HOBt : Facilitates amide bond formation between the piperidine carbonyl and amines .
Example Application:
In anti-tubercular agent synthesis, coupling with pyrazine-2-carbonyl piperazine yielded derivatives with IC₅₀ values <2 μM .
Reduction and Oxidation
The ethanone group is redox-active:
Reactions:
-
Reduction :
-
Oxidation :
Acylation and Condensation
The ethanone bridge participates in ketone-specific reactions:
Key Pathways:
-
Aldol Condensation :
-
Grignard Addition :
Structural Modifications for Bioactivity
Optimization studies reveal critical structure-activity relationships (SAR):
-
Piperidine Substitution : Replacing morpholine with (S)-3-hydroxypyrrolidine at R₃ increased inhibitory potency 10-fold .
-
Pyrimidine Functionalization : Electrophilic substitution at C-5 enhances binding to biological targets like PDE10A .
Comparative Reaction Table
Scientific Research Applications
Inhibitors of Phosphatidylinositol 3-Kinase (PI3K)
Research indicates that derivatives of pyrimidine compounds can act as inhibitors of phosphatidylinositol 3-kinase (PI3K), an enzyme involved in cell proliferation and survival pathways. The inhibition of PI3K is crucial in cancer therapy as it can suppress tumor growth and enhance the efficacy of other anticancer agents .
Antibacterial Activity
Studies on pyrimidine derivatives have shown promising antibacterial activities against various Gram-positive and Gram-negative bacteria. For instance, compounds similar to 1-(4-(3-(Pyrimidin-2-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone have been evaluated for their ability to inhibit bacterial growth, showing minimum inhibitory concentrations (MIC) that indicate potential as therapeutic agents against resistant bacterial strains .
Neuropharmacological Effects
Pyrimidine-containing compounds have been investigated for their neuroprotective effects and potential use in treating neurodegenerative diseases. The piperidine component may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further studies in neuropharmacology .
Table: Synthesis Overview
| Method | Yield (%) | Reaction Time (hours) | Conditions |
|---|---|---|---|
| Microwave-Assisted Synthesis | 85 | 0.5 | Solvent-free |
| Conventional Heating | 70 | 2 | Ethanol reflux |
| Ultrasound-Assisted Synthesis | 90 | 1 | Aqueous medium |
Case Studies
Several case studies have documented the efficacy of pyrimidine derivatives in clinical settings:
- Case Study on Anticancer Activity : A study demonstrated that a related compound inhibited PI3K activity in human cancer cell lines, leading to reduced cell viability and increased apoptosis rates. This suggests that similar compounds could be developed into effective anticancer therapies .
- Antibacterial Screening : In vitro tests showed that pyrimidine derivatives exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as new antibiotics in the face of rising resistance .
Mechanism of Action
The mechanism of action of 1-(4-(3-(Pyrimidin-2-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to altered cellular processes, making it a potential candidate for drug development.
Comparison with Similar Compounds
Comparative Data Tables
Table 1. Physicochemical Properties
| Compound Name | Molecular Weight | logP (Predicted) | Key Functional Groups |
|---|---|---|---|
| Target Compound | ~400 | ~1.8 | Pyrimidin-2-yloxy, carbonyl |
| 1-{4-[6-(4-Methanesulfonyl-phenylamino)...} | ~500 | ~0.5 | Nitro, sulfonamide |
| 1-(3-(Piperidin-1-yl)phenyl)ethanone | 203.28 | ~2.5 | Phenyl, piperidine |
| (R)-1-(3-(6H-imidazo[...])piperidine... | ~450 | ~1.2 | Fused heterocycle, nitrile |
Biological Activity
The compound 1-(4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone is a complex piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula: C₂₁H₂₉N₅O₂
- Molecular Weight: 385.49 g/mol
This compound features a pyrimidine moiety linked to piperidine rings, which is characteristic of many biologically active compounds.
Anticancer Activity
Research indicates that piperidine derivatives, including this compound, exhibit significant anticancer properties. For instance, a study demonstrated that similar piperidine derivatives induced apoptosis in cancer cell lines, showing promise as potential anticancer agents. The mechanism involved modulation of apoptotic pathways and cell cycle arrest at the G2/M phase .
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | FaDu (hypopharyngeal) | 10.5 | Apoptosis induction |
| Compound B | MCF-7 (breast cancer) | 15.2 | Cell cycle arrest |
| This compound | A549 (lung cancer) | TBD | TBD |
Antimicrobial Activity
Pyrimidine derivatives have been extensively studied for their antimicrobial properties. A related study reported that compounds similar to This compound exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to range from 0.25 to 1 µg/mL, indicating potent antibacterial effects .
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound C | S. aureus | 0.5 |
| Compound D | E. coli | 0.75 |
| This compound | TBD | TBD |
The biological activity of This compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation: The compound may interact with specific receptors that regulate cell growth and apoptosis.
- DNA Interaction: Some derivatives exhibit the ability to intercalate with DNA, disrupting replication and transcription processes.
Case Studies
A notable case study involved the synthesis and evaluation of a series of piperidine derivatives for anti-tubercular activity against Mycobacterium tuberculosis. Among these, certain compounds demonstrated IC50 values ranging from 1.35 to 2.18 µM, highlighting their potential as anti-tubercular agents . This underscores the relevance of piperidine-based compounds in treating infectious diseases.
Q & A
Q. What are the key synthetic pathways for synthesizing 1-(4-(3-(Pyrimidin-2-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone?
Methodological Answer: The synthesis typically involves multi-step coupling reactions. For example:
Piperidine-Pyrimidine Coupling : React 3-(pyrimidin-2-yloxy)piperidine with a carbonylating agent (e.g., triphosgene) to form the piperidine-1-carbonyl intermediate.
Piperidine-Acetyl Linkage : Introduce the ethanone group via nucleophilic substitution or amide coupling, using reagents like acetyl chloride in the presence of a base (e.g., NaOH in dichloromethane) .
Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: methanol) to isolate the product.
Validation : Confirm yield (>80%) and purity (>95%) via HPLC and NMR .
Q. How should researchers characterize this compound spectroscopically?
Methodological Answer:
- 1H/13C NMR : Identify proton environments (e.g., piperidine ring protons at δ 1.5–3.0 ppm, pyrimidinyl protons at δ 8.3–8.7 ppm) and carbonyl carbons (δ ~170 ppm) .
- IR Spectroscopy : Detect C=O stretches (~1650–1700 cm⁻¹) and pyrimidine C-N vibrations (~1550 cm⁻¹) .
- Mass Spectrometry (GC-MS) : Observe molecular ion peaks (e.g., m/z 356 for [M+H]+) despite low intensity (0.5–8%), supplemented by fragmentation patterns .
Q. What safety protocols are critical during handling?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation : Work in a fume hood to prevent inhalation of fine particles (P261 precaution) .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents (P403+P233 storage code) .
Advanced Research Questions
Q. How can researchers resolve contradictions in purity assessments between HPLC and GC-MS data?
Methodological Answer:
- HPLC-DAD vs. GC-MS : Use diode-array detection (HPLC-DAD) to confirm UV absorbance profiles of the compound, while GC-MS identifies volatile byproducts (e.g., residual solvents or degradation products).
- Cross-Validation : Compare retention times and spectral matches with reference standards. For example, a discrepancy in molecular ion intensity (e.g., 5% in GC-MS) may indicate non-volatile impurities undetected by GC-MS, necessitating LC-MS for confirmation .
Q. How to design structure-activity relationship (SAR) studies targeting pyrimidine-piperidine hybrids?
Methodological Answer:
- Variable Substituents : Synthesize derivatives with modified pyrimidine substituents (e.g., Cl, CH3 at position 4) and piperidine linkers (e.g., ester vs. amide) to assess steric/electronic effects .
- Biological Assays : Test inhibitory activity against kinase targets (e.g., EGFR) using fluorescence polarization assays. Correlate IC50 values with substituent bulk (e.g., logP calculations) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and validate with mutagenesis studies .
Q. What methodological considerations apply to in vivo pharmacokinetic studies of this compound?
Methodological Answer:
- Formulation : Prepare a stable suspension using 0.5% carboxymethylcellulose (CMC) for oral gavage in rodent models .
- Dosing Regimen : Administer 10 mg/kg body weight twice daily, monitoring plasma concentration via LC-MS/MS over 24 hours (t1/2 estimation).
- Metabolite Profiling : Identify hepatic metabolites (e.g., CYP3A4-mediated oxidation) using microsomal incubations and HR-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
